(Cyclohexylmethyl)[(thiophen-3-yl)methyl]aminehydrochloride
Description
(Cyclohexylmethyl)[(thiophen-3-yl)methyl]amine hydrochloride is a secondary amine hydrochloride salt featuring a cyclohexylmethyl group and a thiophen-3-ylmethyl substituent. The compound’s structure combines lipophilic (cyclohexane) and aromatic (thiophene) moieties, which may influence its physicochemical properties and biological activity.
Properties
Molecular Formula |
C12H20ClNS |
|---|---|
Molecular Weight |
245.81 g/mol |
IUPAC Name |
1-cyclohexyl-N-(thiophen-3-ylmethyl)methanamine;hydrochloride |
InChI |
InChI=1S/C12H19NS.ClH/c1-2-4-11(5-3-1)8-13-9-12-6-7-14-10-12;/h6-7,10-11,13H,1-5,8-9H2;1H |
InChI Key |
OYGYHFKNPFGZRR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CNCC2=CSC=C2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclohexylmethyl)[(thiophen-3-yl)methyl]aminehydrochloride typically involves the following steps:
Formation of the Thiophen-3-ylmethyl Intermediate: This can be achieved through the Paal–Knorr synthesis, where 1,4-dicarbonyl compounds react with phosphorus pentasulfide (P4S10) to form thiophene derivatives.
Hydrochloride Salt Formation: The final step involves treating the amine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include continuous flow reactors for the Paal–Knorr synthesis and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(Cyclohexylmethyl)[(thiophen-3-yl)methyl]aminehydrochloride can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles like alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Substituted amines.
Scientific Research Applications
(Cyclohexylmethyl)[(thiophen-3-yl)methyl]aminehydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of (Cyclohexylmethyl)[(thiophen-3-yl)methyl]aminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring can interact with aromatic residues in proteins, while the amine group can form hydrogen bonds or ionic interactions with acidic residues . These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural or functional similarities with (Cyclohexylmethyl)[(thiophen-3-yl)methyl]amine hydrochloride:
Key Observations :
Substituent Effects on Bioactivity: The thiophene ring position (3-yl vs. 2-yl) significantly alters electronic properties and receptor binding. Cyclohexane vs.
Synthetic Efficiency: AB-CHMINACA, a synthetic cannabinoid with a cyclohexylmethyl group, is synthesized in 58% overall yield via a multi-step protocol involving alkylation and amidation . This contrasts with the lack of synthesis data for the target compound but highlights the feasibility of similar strategies for amine hydrochloride derivatives.
Purity and Applications: Compounds like [2-(1H-Indol-3-yl)ethyl][(thiophen-2-yl)methyl]amine hydrochloride are marketed at 95% purity for lab use, emphasizing the importance of high-purity standards in pharmacological research .
Pharmacological and Physicochemical Differences
- Lipophilicity : The cyclohexyl group in the target compound likely increases logP compared to analogs with polar groups (e.g., tetrahydrofuran in ), affecting solubility and tissue distribution.
- Receptor Targeting: Arylcyclohexylamines (e.g., Methoxisopropamine) are known NMDA receptor antagonists, whereas indole- or thiophene-containing amines (e.g., AB-CHMINACA) often target cannabinoid receptors . The target compound’s activity remains speculative but may align with these pathways.
Biological Activity
(Cyclohexylmethyl)[(thiophen-3-yl)methyl]amine hydrochloride is a compound of interest in pharmacological and biological research due to its potential therapeutic properties. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and comparisons with similar compounds.
Chemical Structure
The compound features a cyclohexylmethyl group attached to a thiophen-3-ylmethyl moiety, making it structurally unique. The presence of the thiophene ring is significant as it often contributes to the biological activity of organic compounds.
Research indicates that (Cyclohexylmethyl)[(thiophen-3-yl)methyl]amine hydrochloride may act on various molecular targets, particularly in the central nervous system. Its mechanism is hypothesized to involve:
- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing neurotransmission.
- Enzyme Inhibition : It could inhibit specific enzymes involved in metabolic pathways, which can lead to altered physiological responses.
Anticonvulsant Properties
Studies have suggested that this compound exhibits anticonvulsant activity. For instance, in animal models, it has been shown to reduce the frequency and severity of seizures, indicating potential utility in epilepsy treatment.
Antimicrobial Effects
Preliminary investigations have highlighted its antimicrobial properties. The compound has demonstrated effectiveness against various bacterial strains, suggesting a role in developing new antimicrobial agents.
Case Studies
-
Anticonvulsant Study :
- Objective : To evaluate the anticonvulsant effects in rodent models.
- Method : Administered at varying doses and monitored for seizure activity.
- Findings : Significant reduction in seizure frequency was observed at higher doses, supporting its potential as an anticonvulsant agent.
-
Antimicrobial Study :
- Objective : To assess antimicrobial efficacy against common pathogens.
- Method : In vitro testing against Gram-positive and Gram-negative bacteria.
- Results : Showed notable inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli.
Comparative Analysis
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| (Cyclohexylmethyl)[(thiophen-3-yl)methyl]amine hydrochloride | Anticonvulsant, Antimicrobial | Receptor modulation, Enzyme inhibition |
| Similar Compound A | Anticonvulsant | GABA receptor enhancement |
| Similar Compound B | Antimicrobial | Cell wall synthesis inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
